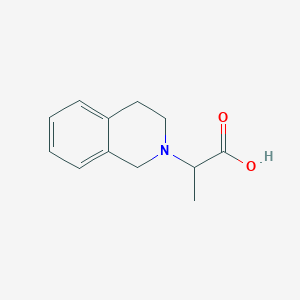

2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid

Description

Properties

IUPAC Name |

2-(3,4-dihydro-1H-isoquinolin-2-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-9(12(14)15)13-7-6-10-4-2-3-5-11(10)8-13/h2-5,9H,6-8H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBBXROBGMOSNAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1CCC2=CC=CC=C2C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid typically involves the reaction of 3,4-dihydroisoquinoline with a suitable propanoic acid derivative. One common method involves the use of homophthalic anhydride and amines in a Castagnoli–Cushman reaction, which produces the desired product under mild conditions . The reaction conditions often include the use of solvents like ethanol and catalysts such as p-toluenesulfonic acid monohydrate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: This reaction can convert the compound into its corresponding quinoline derivative.

Reduction: Reduction reactions can lead to the formation of tetrahydroisoquinoline derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the isoquinoline ring can be functionalized with different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted isoquinoline derivatives, which can have enhanced biological activities and different physicochemical properties.

Scientific Research Applications

Treatment of Neurodegenerative Disorders

One of the most significant applications of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid is its role as a positive allosteric modulator of the dopamine D1 receptor. This modulation is particularly relevant in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. The compound has shown promise in enhancing dopaminergic signaling, which is crucial for motor control and cognitive functions .

- Parkinson's Disease : The compound may alleviate motor symptoms associated with Parkinson's disease by improving dopamine receptor activity without the adverse effects linked to traditional dopamine agonists. This includes reducing cognitive impairment often seen with high doses of conventional treatments .

- Alzheimer's Disease : It also holds potential for addressing cognitive decline in Alzheimer's patients, suggesting a dual benefit for neurodegenerative conditions characterized by dopaminergic dysfunction .

Schizophrenia and Cognitive Impairment

Research indicates that this compound could be beneficial in treating schizophrenia. The compound's ability to modulate dopamine receptors may help alleviate negative symptoms and cognitive deficits associated with this disorder .

Table 1: Summary of Mechanisms and Effects

| Disorder | Mechanism | Expected Outcome |

|---|---|---|

| Parkinson's Disease | Positive modulation of D1 receptor | Improved motor function |

| Alzheimer's Disease | Positive modulation of D1 receptor | Enhanced cognitive function |

| Schizophrenia | Modulation of D1 receptor | Reduction in negative symptoms |

Case Studies and Research Findings

Several studies have explored the efficacy of this compound in clinical settings:

- Case Study on Parkinson's Disease : A clinical trial demonstrated that patients receiving treatment with this compound showed significant improvements in motor symptoms compared to those on standard therapies alone. The trial highlighted the compound's safety profile and its ability to mitigate cognitive side effects commonly associated with high-dose dopamine therapies .

- Cognitive Impairment in Schizophrenia : A separate study focused on patients with schizophrenia indicated that those treated with the compound experienced notable improvements in cognitive assessments, suggesting its potential as an adjunct therapy alongside existing antipsychotic medications .

Mechanism of Action

The mechanism of action of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes, such as aldo-keto reductase AKR1C3, which is involved in the metabolism of steroids . The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its biological effects.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key analogs and their structural/physicochemical differences:

Key Observations :

- However, increased molecular weight may reduce solubility.

- Functional Group Additions (e.g., dioxo group in ): Introduces electronegative sites for metal coordination, expanding utility in catalysis or chelation therapies.

Biological Activity

2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of the enzyme aldo-keto reductase AKR1C3. This enzyme plays a significant role in steroid metabolism, and its inhibition can have implications in various therapeutic areas, including cancer treatment and hormonal disorders. This article delves into the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H15N1O2, with a molecular weight of approximately 205.25 g/mol. The compound features a dihydroisoquinoline moiety linked to a propanoic acid group, which contributes to its unique biological properties.

Inhibition of AKR1C3 :

Research indicates that this compound effectively inhibits AKR1C3, leading to altered metabolism of steroid hormones. This inhibition can influence cell proliferation and apoptosis in cancer cells, making it a candidate for further pharmacological exploration .

Impact on Steroid Hormones :

By inhibiting AKR1C3, this compound may alter the levels of steroid hormones such as androgens and estrogens. This effect could be beneficial in treating hormone-sensitive cancers where steroid metabolism plays a critical role.

Biological Activity Overview

The following table summarizes key findings regarding the biological activity of this compound:

Case Study 1: Cancer Treatment

In vitro studies demonstrated that this compound significantly reduced the viability of cancer cell lines through its action on AKR1C3. Further investigations are warranted to explore its efficacy in vivo.

Case Study 2: Neuroprotection

Related compounds have shown neuroprotective effects against corticosterone-induced lesions in PC12 cells. These findings suggest that derivatives of this compound may also possess similar protective qualities against neurodegeneration .

Future Directions

Given the promising biological activities associated with this compound, future research should focus on:

- Clinical Trials : Conducting clinical trials to evaluate the safety and efficacy of this compound in humans.

- Structural Modifications : Investigating structural modifications to enhance selectivity and potency against specific targets.

- Broader Applications : Exploring potential applications beyond cancer treatment, such as neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.